4-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 4-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and methoxyphenyl groups. One common synthetic route involves the cyclocondensation of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to scale up the synthesis process efficiently .
Chemical Reactions Analysis
4-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. .
Scientific Research Applications
4-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with unique properties
Mechanism of Action
The mechanism of action of 4-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
4-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid can be compared with other similar compounds, such as:
4-Chlorobenzyl chloride: This compound features a chlorophenyl group but lacks the triazole ring and methoxyphenyl group, making it less complex and potentially less versatile.
Benzimidazoles: These compounds contain a benzimidazole ring, which is structurally similar to the triazole ring but has different chemical properties and applications. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C23H18ClN3O3S |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
4-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C23H18ClN3O3S/c1-30-20-12-6-16(7-13-20)21-25-26-23(27(21)19-10-8-18(24)9-11-19)31-14-15-2-4-17(5-3-15)22(28)29/h2-13H,14H2,1H3,(H,28,29) |
InChI Key |
YOVXQFDCGQBBQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.